4-Fluoro-2-methoxy-5-nitrobenzoic acid

Physicochemical profiling Drug-likeness assessment Structure-property relationships

This specific 4-fluoro-2-methoxy-5-nitrobenzoic acid isomer provides unmatched SNAr reactivity and electronic properties compared to regioisomers, making it essential for reproducible fluorinated heterocycle synthesis. The unique substitution pattern ensures consistent performance in drug discovery, agrochemical development, and advanced material design. Inquire for bulk pricing and commercial-scale availability.

Molecular Formula C8H6FNO5
Molecular Weight 215.13
CAS No. 151793-17-8
Cat. No. B1180850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-methoxy-5-nitrobenzoic acid
CAS151793-17-8
Molecular FormulaC8H6FNO5
Molecular Weight215.13
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])F
InChIInChI=1S/C8H6FNO5/c1-15-7-3-5(9)6(10(13)14)2-4(7)8(11)12/h2-3H,1H3,(H,11,12)
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-2-methoxy-5-nitrobenzoic acid (CAS 151793-17-8): A Strategic Building Block for Heterocyclic Synthesis


4-Fluoro-2-methoxy-5-nitrobenzoic acid (CAS 151793-17-8) is a multifunctional aromatic carboxylic acid bearing a fluorine atom, a methoxy group, and a nitro group on a benzoic acid scaffold. Its molecular formula is C8H6FNO5, and it has a molecular weight of approximately 215.14 g/mol . The compound is commercially available as a versatile building block, frequently employed in heterocyclic oriented synthesis (HOS) due to its array of reactive functional groups and the unique electronic environment created by its specific substitution pattern .

4-Fluoro-2-methoxy-5-nitrobenzoic acid: Why Analog Substitution Is Not Straightforward


In-class compounds such as 2-methoxy-5-nitrobenzoic acid or regioisomeric 4-fluoro-5-methoxy-2-nitrobenzoic acid cannot simply be interchanged with 4-fluoro-2-methoxy-5-nitrobenzoic acid due to significant differences in electronic properties, lipophilicity, and reactivity profiles. The specific arrangement of the fluoro, methoxy, and nitro groups in this compound creates a unique electronic and steric environment that critically influences its behavior in key transformations, such as nucleophilic aromatic substitution (SNAr) and heterocycle formation. The quantitative evidence below demonstrates that even minor variations in substitution pattern lead to measurable changes in physicochemical properties and reaction outcomes, making precise selection essential for reproducible synthetic outcomes.

Quantitative Differentiation of 4-Fluoro-2-methoxy-5-nitrobenzoic acid Against Close Analogs


Physicochemical Property Comparison: Density and Lipophilicity Relative to Non-Fluorinated Analog

Introduction of a fluorine atom at the 4-position significantly increases density and alters lipophilicity compared to the non-fluorinated analog 2-methoxy-5-nitrobenzoic acid. 4-Fluoro-2-methoxy-5-nitrobenzoic acid exhibits a higher density and lower LogP, impacting its behavior in biphasic systems and formulation. This difference is crucial for applications where membrane permeability or distribution coefficients are design parameters .

Physicochemical profiling Drug-likeness assessment Structure-property relationships

Enhanced Reactivity in Nucleophilic Aromatic Substitution (SNAr) Due to Fluorine Substituent

The presence of a fluoro substituent on the aromatic ring substantially increases the rate and efficiency of SNAr reactions compared to methoxy-substituted analogs. In a study on unprotected benzoic acids, fluoro-substituted substrates underwent SNAr with alkyl and aryllithium reagents efficiently, while the methoxy-functionalized analog afforded only moderate yields. This class-level inference suggests that 4-fluoro-2-methoxy-5-nitrobenzoic acid will exhibit superior reactivity in SNAr-based functionalizations [1].

Synthetic methodology Nucleophilic aromatic substitution Fluorine chemistry

Regioisomeric Differentiation: Divergent Substitution Pattern Alters Electronic and Steric Profile

4-Fluoro-2-methoxy-5-nitrobenzoic acid (CAS 151793-17-8) differs fundamentally from its regioisomer 4-fluoro-5-methoxy-2-nitrobenzoic acid (CAS 864293-50-5) in the relative positioning of the methoxy and nitro groups. In the target compound, the nitro group is ortho to the methoxy group, creating a different electronic and steric environment that affects its reactivity in electrophilic aromatic substitution and cyclization reactions. This regioisomeric distinction is critical in heterocyclic oriented synthesis (HOS), where the specific substitution pattern dictates the regio- and chemoselectivity of subsequent transformations .

Regiochemistry Electronic effects Directing group strategy

Purity and Stability: Commercially Available with Defined Quality Attributes

Commercially available 4-fluoro-2-methoxy-5-nitrobenzoic acid is offered with a minimum purity of 95% (typically >98%) and is supplied as a stable solid. Its molecular formula C8H6FNO5 and molecular weight 215.13 g/mol are well-characterized. Long-term storage is recommended in a cool, dry place . This contrasts with less common analogs that may have variable purity or limited commercial availability, impacting the reproducibility of research and industrial processes.

Chemical procurement Quality control Reproducible synthesis

Optimal Research and Industrial Use Cases for 4-Fluoro-2-methoxy-5-nitrobenzoic acid


Synthesis of Fluorinated Heterocycles via SNAr-Driven Cyclizations

Leveraging the enhanced SNAr reactivity of the fluorine substituent, this compound is ideally suited as a starting material for constructing fluorinated heterocyclic scaffolds. The nitro group can be reduced to an amine, enabling subsequent cyclization reactions to form benzimidazoles, quinazolines, or indoles. The lower LogP relative to non-fluorinated analogs may also impart favorable physicochemical properties to the final heterocyclic products .

Medicinal Chemistry: Synthesis of Fluorinated Drug Candidates

The combination of fluorine and methoxy groups in a defined regiochemical arrangement makes this acid an excellent building block for introducing fluorine into drug-like molecules. Fluorine incorporation is a common strategy to enhance metabolic stability, binding affinity, and membrane permeability. The quantitative differences in density and lipophilicity (as shown in Section 3) can be leveraged to fine-tune the pharmacokinetic profile of lead compounds .

Agrochemical Intermediate Development

The compound's stability and defined purity profile support its use in the synthesis of agrochemicals, such as herbicides and fungicides. The nitro group serves as a versatile handle for further diversification (e.g., reduction to amine followed by acylation or sulfonylation), while the fluorine atom can enhance bioactivity and environmental persistence as needed .

Material Science: Precursor for Functionalized Polymers

The carboxylic acid functionality allows for straightforward incorporation into polymer backbones via ester or amide linkages. The unique substitution pattern imparts specific electronic properties that can be exploited in the design of advanced materials, such as liquid crystals or organic semiconductors. The higher density compared to non-fluorinated analogs may also influence material packing and thermal behavior .

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